molecular formula C10H15NO2 B13041923 Tert-butyl pyridine-1(2h)-carboxylate CAS No. 79356-98-2

Tert-butyl pyridine-1(2h)-carboxylate

Cat. No.: B13041923
CAS No.: 79356-98-2
M. Wt: 181.23 g/mol
InChI Key: XTDXZSGSIMLARD-UHFFFAOYSA-N
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Description

Tert-butyl pyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl pyridine-1(2H)-carboxylate can be synthesized through several methods. One common method involves the reaction of pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl pyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various pyridine derivatives .

Scientific Research Applications

Tert-butyl pyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Researchers use it to develop new pharmaceuticals and study drug interactions.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl pyridine-1(2H)-carboxylate involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl pyridine-1(2H)-carboxylate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

79356-98-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

tert-butyl 2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-7H,8H2,1-3H3

InChI Key

XTDXZSGSIMLARD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC=C1

Origin of Product

United States

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